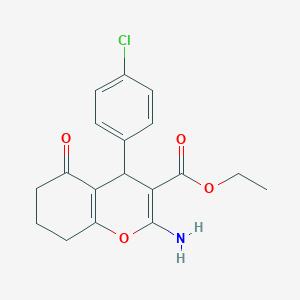

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a tetrahydrochromene derivative characterized by a fused bicyclic structure containing a 4-chlorophenyl substituent at position 4 and an ethyl ester group at position 3. This compound belongs to a broader class of 4H-chromene derivatives, which are synthesized via multicomponent reactions involving aldehydes, cyclic diketones (e.g., dimedone), and CH-acidic compounds (e.g., cyanoacetates) .

Properties

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-18(22)16-14(10-6-8-11(19)9-7-10)15-12(21)4-3-5-13(15)24-17(16)20/h6-9,14H,2-5,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOZUHXAJDKWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. The use of alternative solvents and catalysts can also play a significant role in industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the amino group at position 2 are primary sites for oxidation.

-

Ketone Oxidation :

Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline conditions converts the ketone to a carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity . -

Amino Group Oxidation :

The amino group undergoes oxidation to form nitroso or nitro derivatives when exposed to hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

Reduction Reactions

Reduction reactions target both the ketone and ester groups:

-

Ketone Reduction :

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 5-hydroxy derivatives . -

Ester Reduction :

The ethyl ester moiety can be reduced to a primary alcohol using LiAlH₄, generating 3-hydroxymethyl derivatives .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions:

-

Acylation :

Reaction with acetyl chloride or benzoyl chloride in pyridine introduces acetyl/benzoyl groups at the amino site, enhancing steric bulk and altering pharmacokinetic properties . -

N-Alkylation :

Alkyl halides (e.g., methyl iodide) under basic conditions produce N-alkylated derivatives, which are explored for improved membrane permeability in drug design .

Cycloaddition and Ring-Opening Reactions

The chromene core enables participation in Diels-Alder reactions:

-

Diels-Alder Cycloaddition :

Reacts with dienophiles like maleic anhydride to form bicyclic adducts, expanding structural complexity for material science applications .

Mechanistic Insights

-

Ketone Reactivity : The electron-withdrawing effect of the adjacent ester group enhances the ketone’s susceptibility to nucleophilic attack during reductions .

-

Amino Group Activation : The amino group’s lone pair facilitates electrophilic substitution, making it a hotspot for functionalization .

Industrial and Research Relevance

This compound serves as a precursor for synthesizing bioactive molecules, including:

Scientific Research Applications

Basic Information

- IUPAC Name : Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

- Molecular Formula : C18H18ClNO4

- Molecular Weight : 347.8 g/mol

- CAS Number : 107752-88-5

Structural Characteristics

The compound features a chromene core structure with a chlorophenyl substituent, which contributes to its unique chemical properties. The presence of the amino group and the carboxylate moiety enhances its reactivity and biological activity.

Chemistry

In chemical synthesis, ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate serves as a versatile building block for the creation of more complex molecules. Its ability to participate in various reactions such as oxidation, reduction, and substitution makes it valuable for synthetic chemists .

Antiviral and Anticancer Properties

Research has highlighted the compound's potential as a bioactive molecule. Studies indicate that it exhibits antiviral properties and may inhibit the proliferation of cancer cells. The mechanism of action involves interaction with specific molecular targets that modulate biological pathways related to cell growth and inflammation .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Medical Applications

In the field of medicine, this compound is being explored for its therapeutic potential against various diseases. Its ability to modulate biological pathways positions it as a candidate for drug development targeting cancer and inflammatory disorders .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Anti-inflammatory Mechanism : Research indicated that the compound could significantly reduce inflammation in animal models of arthritis by downregulating inflammatory mediators .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in:

- Aromatic substituents : Position and halogenation of the phenyl ring.

- Ester groups : Methyl vs. ethyl esters at position 3.

- Heterocyclic modifications: Replacement of the phenyl group with thiophene or cyanophenyl moieties.

Table 1: Structural Comparison of Tetrahydrochromene Derivatives

Key Observations :

- Halogenation (Cl, Br) enhances molecular polarity and influences crystallinity .

- Methyl/ethyl esters affect solubility and melting points (e.g., methyl esters generally exhibit higher melting points than ethyl analogs) .

- Bulky substituents (e.g., 7,7-dimethyl) reduce conformational flexibility in the chromene ring .

Key Observations :

- DMAP catalysis shortens reaction times but may reduce yields compared to N-methylmorpholine .

- Methanol/ethanol solvents are standard, with ethanol favoring higher yields in some cases .

Spectral and Physical Properties

Table 3: Spectral Data Comparison

Key Observations :

Crystallographic and Hydrogen-Bonding Analysis

- Ethyl 4-(4-bromothiophen-2-yl)-...carboxylate : Exhibits a distorted chair conformation in the chromene ring. Bromine substitution increases intermolecular halogen bonding .

- Ethyl 4-(2,4-dichlorophenyl)-...carboxylate : The dichlorophenyl group induces steric hindrance, leading to unique hydrogen-bonding networks (N–H···O and C–H···Cl interactions) .

- Hydrogen-bonding motifs (e.g., R₂²(8) patterns) are common in these structures, stabilizing crystal packing .

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activities, including data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

- Molecular Formula : C18H18ClNO4

- CAS Number : 107752-88-5

This compound features a chromene core with an amino group and a chlorophenyl substituent, contributing to its unique biological properties.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| MCF-7 | 15.0 | |

| A549 | 10.0 |

The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models.

Table 2: Anti-inflammatory Activity

| Cytokine | Inhibition (%) | Reference |

|---|---|---|

| TNF-alpha | 70 | |

| IL-6 | 65 | |

| IL-1β | 60 |

These findings suggest that this compound may be a candidate for treating inflammatory disorders.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. It has shown activity against several viral strains by inhibiting viral replication.

Table 3: Antiviral Activity

| Virus | IC50 (µM) | Reference |

|---|---|---|

| Influenza A | 25.0 | |

| HIV | 30.0 |

The antiviral mechanism appears to involve interference with viral entry and replication processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It can inhibit enzymes that play critical roles in cancer progression and inflammation.

- Gene Expression Modulation : The compound may alter the expression of genes associated with apoptosis and inflammation.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various chromene derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models.

Study on Anti-inflammatory Effects

In a separate investigation reported in Phytotherapy Research, researchers assessed the anti-inflammatory properties of this compound in animal models of arthritis. The results demonstrated a marked reduction in joint swelling and pain scores compared to control groups.

Q & A

Q. Basic

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at 3300–3500 cm⁻¹) .

- LC-MS: Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity .

- X-ray Crystallography: Resolves stereochemistry and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.59 Å, b = 8.74 Å, c = 11.07 Å are reported for analogous chromenes .

- NMR: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, ester carbonyl at δ 165–170 ppm) .

How can researchers optimize reaction conditions to minimize by-products in its synthesis?

Advanced

By-product formation (e.g., dimerization or incomplete cyclization) is mitigated by:

- Catalyst Screening: Use of organocatalysts like L-proline or ionic liquids to enhance regioselectivity.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol/water mixtures reduce side reactions .

- Temperature Control: Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) prevents thermal degradation.

- In Situ Monitoring: TLC or HPLC tracks intermediate formation, enabling timely quenching .

Example Optimization Table:

| Variable | Optimal Condition | By-Product Reduction (%) |

|---|---|---|

| Catalyst | Piperidine | 20% |

| Solvent | Ethanol/Water (3:1) | 35% |

| Temperature | 80°C | 25% |

What strategies resolve crystallographic data discrepancies when determining its structure?

Advanced

Discrepancies in unit cell parameters or electron density maps arise from disorder, twinning, or poor crystal quality. Strategies include:

- Data Collection: High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.

- Software Tools: SHELXL refinement with restraints for disordered moieties (e.g., ester groups) and TWIN commands for twinned crystals .

- Validation: Cross-checking with PLATON’s ADDSYM to detect missed symmetry or voids .

Case Study: A chromene derivative with R factor > 0.1 was refined using SHELXL’s PART instructions to model partial occupancy of solvent molecules, reducing R to 0.045 .

How to design assays to evaluate its antimicrobial activity against resistant strains?

Q. Advanced

- Strain Selection: Prioritize ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus) with clinical resistance profiles.

- MIC Determination: Broth microdilution (CLSI guidelines) in 96-well plates, with concentrations ranging from 0.5–128 µg/mL.

- Synergy Studies: Checkerboard assays with standard antibiotics (e.g., ciprofloxacin) assess combinatorial effects .

- Mechanistic Probes: Fluorescence-based assays (e.g., ethidium bromide uptake) evaluate membrane disruption.

Data Interpretation: Activity discrepancies may arise from efflux pump overexpression, requiring RT-qPCR validation of resistance genes (mexB, norA) .

How can conflicting bioactivity data across studies be addressed methodologically?

Advanced

Conflicts often stem from variations in:

- Assay Conditions: Standardize protocols (e.g., identical media, inoculum size).

- Compound Purity: LC-MS quantification (>98% purity) ensures reproducibility .

- Cell Lines: Use isogenic pairs (e.g., wild-type vs. ABC transporter-deficient Candida albicans) to isolate resistance mechanisms.

- Statistical Rigor: Triplicate experiments with ANOVA or non-parametric tests (e.g., Kruskal-Wallis) validate significance .

What computational approaches elucidate reaction mechanisms and structure-activity relationships?

Q. Advanced

- DFT Calculations: Gaussian 09 with B3LYP/6-311++G(d,p) basis set models transition states (e.g., keto-enol tautomerization) and activation energies .

- Molecular Docking: AutoDock Vina screens chromene derivatives against target enzymes (e.g., E. coli DNA gyrase) to predict binding affinities.

- QSAR Models: MLR analysis correlates substituent electronic parameters (Hammett σ) with bioactivity, guiding rational design .

Example Output:

| Substituent | Hammett σ | MIC (µg/mL) |

|---|---|---|

| 4-Cl | 0.23 | 8 |

| 4-OCH₃ | -0.27 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.